molecular formula C10H12O4 B14367086 Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate CAS No. 90295-61-7

Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate

Cat. No.: B14367086
CAS No.: 90295-61-7
M. Wt: 196.20 g/mol
InChI Key: BYYGIKKVHGWCRC-UHFFFAOYSA-N
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Description

Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate is an organic compound with the molecular formula C10H12O4. It is a derivative of cyclohexadiene and contains two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of pigments, dyes, and other industrial chemicals

Mechanism of Action

The mechanism by which dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-rich diene system and the electron-withdrawing ester groups. These features make it a versatile intermediate in various synthetic pathways .

Properties

CAS No.

90295-61-7

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

dimethyl cyclohexa-2,4-diene-1,2-dicarboxylate

InChI

InChI=1S/C10H12O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-5,8H,6H2,1-2H3

InChI Key

BYYGIKKVHGWCRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CC=C1C(=O)OC

Origin of Product

United States

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